molecular formula C23H36N2O3 B11047197 N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

Cat. No.: B11047197
M. Wt: 388.5 g/mol
InChI Key: ZLTDIQCPVXSZDQ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methyl group, and a cyclohexylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxybenzylamine with isopropylcyclohexanone to form an intermediate, which is then further reacted with methylbutanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE include:

Uniqueness

What sets N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(4-ethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H36N2O3/c1-6-28-20-13-11-19(12-14-20)24-23(27)21(16(4)5)25-22(26)18-9-7-17(8-10-18)15(2)3/h11-18,21H,6-10H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

ZLTDIQCPVXSZDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C(C)C

Origin of Product

United States

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